5-nitro-1,4-naphthoquinone CAS number 17788-47-5
5-nitro-1,4-naphthoquinone CAS number 17788-47-5
Part 1: Executive Summary & Chemical Architecture
5-nitro-1,4-naphthoquinone (5-NNQ) represents a critical scaffold in medicinal chemistry and organic synthesis. Unlike its unsubstituted parent, the introduction of a nitro group at the C5 position creates a unique electronic asymmetry. This modification significantly enhances the electrophilicity of the quinone ring, making it a potent Michael acceptor, while simultaneously altering its redox potential.
For drug development professionals, 5-NNQ is not merely an intermediate; it is a dual-action warhead. It functions as a precursor for anthracycline antibiotics and anthraquinone dyes, but its intrinsic value lies in its ability to exploit oxidative stress pathways in neoplastic cells.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 203.15 g/mol |
| Appearance | Yellow to brownish-yellow triclinic crystals |
| Melting Point | 153–155 °C (High Purity) |
| Solubility | Soluble in polar organic solvents (CHCl₃, Acetone); Insoluble in water |
| Redox Potential | High electron affinity due to nitro-electron withdrawal |
| Reactivity Class | Strong Electrophile (Michael Acceptor), Redox Cycler |
Part 2: Synthesis Protocols & Process Logic
To ensure reproducibility and high purity, two distinct synthetic routes are detailed below. The choice of method depends on the starting material availability and scale requirements.
Protocol A: Regioselective Nitration of 1,4-Naphthoquinone
Mechanism: Electrophilic aromatic substitution.
Critical Control Point: The "Dehydrating Value" (D.V.S.) of the acid mixture must be maintained
Reagents:
-
1,4-Naphthoquinone (98% purity)
-
Sulfuric Acid (
, 98%) -
Nitric Acid (
, fuming or 98%) -
Oleum (Sulfur trioxide source, optional for water scavenging)
Step-by-Step Methodology:
-
Preparation of Mixed Acid: In a jacketed reactor cooled to 0–5°C, prepare a nitrating mixture. A proven ratio is
: : roughly 83:4:13 by weight.[1] Note: Minimizing water content is crucial. -
Addition: Slowly charge 1,4-naphthoquinone into the acid mixture. The exotherm must be controlled; maintain internal temperature
. -
Reaction Phase: Allow the temperature to rise to 15–20°C. Stir for 3 hours.
-
Why: Lower temperatures prevent dinitration; moderate temperatures ensure complete conversion.
-
-
Quenching (The Self-Validating Step): Pour the reaction mass into crushed ice/water (ratio ~1:20).
-
Validation: Immediate precipitation of a yellow solid indicates successful nitration. A dark, oily residue suggests polymerization or decomposition due to overheating.
-
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from ethanol or toluene to achieve the target melting point (153–155°C).
Protocol B: Oxidation of 1-Nitronaphthalene (Green Route)
Mechanism: Metal-mediated oxidation. Utility: Avoids handling potentially explosive nitration mixtures; uses regenerable oxidants.
Reagents:
-
Manganese(III) Sulfate (
) or Cerium(IV) Sulfate -
Sulfuric Acid (30-40% aq)
Step-by-Step Methodology:
-
System Setup: Create a two-phase system consisting of molten 1-nitronaphthalene (or dissolved in an inert solvent like chlorobenzene) and the aqueous acidic oxidant solution.
-
Oxidation: Heat the mixture to 60–70°C under vigorous agitation.
-
Why: Agitation is the rate-limiting step in biphasic oxidation.
-
-
Monitoring: The reaction is complete when the organic phase shifts color and TLC indicates consumption of the starting nitro compound.
-
Extraction: Separate the organic phase. The aqueous phase containing reduced Mn(II) can be regenerated electrolytically (an industrial efficiency loop).
-
Crystallization: Cool the organic phase to 0–5°C. 5-NNQ crystallizes out; filter and dry.
Visualization: Synthetic Logic Flow
Caption: Dual synthetic pathways for 5-nitro-1,4-naphthoquinone emphasizing critical process control parameters.
Part 3: Mechanism of Action & Biological Pharmacology
The pharmacological potency of 5-NNQ stems from its ability to hijack cellular machinery via two distinct but synergistic mechanisms: Redox Cycling and Covalent Alkylation .
Redox Cycling & ROS Generation
The nitro group at C5 is electron-withdrawing, which raises the midpoint potential of the quinone. This facilitates the one-electron reduction of 5-NNQ by intracellular flavoenzymes (e.g., NADPH:cytochrome P450 reductase).
-
The Cycle: 5-NNQ
Semiquinone Radical ( ) Transfer of electron to Superoxide ( ) + Regenerated 5-NNQ. -
Outcome: This futile cycle depletes cellular reducing equivalents (NADPH) and generates a cascade of Reactive Oxygen Species (ROS), leading to DNA strand breaks and apoptosis.
Michael Addition (Alkylation)
The C2 and C3 positions of the quinone ring are highly electrophilic. The inductive effect of the 5-nitro group enhances this reactivity compared to standard naphthoquinones.
-
Target: Thiol groups (-SH) on critical proteins and glutathione (GSH).
-
Outcome: Rapid depletion of the cellular antioxidant pool (GSH) and inactivation of enzymes with active-site cysteines (e.g., topoisomerases, phosphatases).
Visualization: Pharmacological Mechanism
Caption: The "Dual-Warhead" mechanism: futile redox cycling generating ROS and direct covalent alkylation of biothiols.
Part 4: Experimental Validation (Self-Validating Systems)
When characterizing 5-NNQ or its derivatives, use these assays to validate activity.
Assay 1: Redox Potential Measurement (Cyclic Voltammetry)
-
Setup: 3-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Aprotic solvent (DMF or Acetonitrile) with 0.1M TBAPF6 electrolyte.
-
Validation: You should observe two reversible one-electron reduction waves. The first reduction potential (
) will be less negative (easier to reduce) than unsubstituted 1,4-naphthoquinone due to the nitro group.
Assay 2: Thiol Depletion Assay (Ellman’s Reagent)
-
Concept: Measure the rate at which 5-NNQ consumes free thiols.
-
Protocol: Incubate 5-NNQ (
) with N-acetylcysteine or GSH in buffer (pH 7.4). Aliquot at time intervals and react with DTNB (Ellman's reagent). -
Readout: Decrease in absorbance at 412 nm over time confirms Michael acceptor activity.
Part 5: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Sensitization: Potential skin sensitizer.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle all solids in a fume hood to avoid dust inhalation.
-
Waste: Dispose of as hazardous organic waste. Do not release into drains due to high aquatic toxicity.
References
-
Synthesis via Nitration: U.S. Patent 3,941,815. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link
-
Synthesis via Oxidation: U.S. Patent 4,880,571. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link
-
Biological Mechanism (Redox/Alkylation): Verma, R. P. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents in Medicinal Chemistry. Link
-
Antimalarial & Cytotoxicity: Wellington, K. W., et al. (2019). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules. Molecules. Link
-
Chemical Properties & Reactivity: Abdassalam, A., et al. (2022).[5] Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities.[5][6] Acta Chimica Slovenica. Link
Sources
- 1. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 3. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
